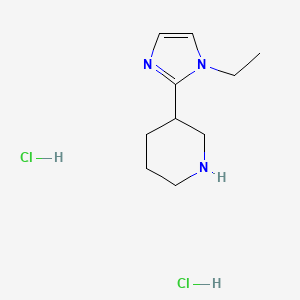

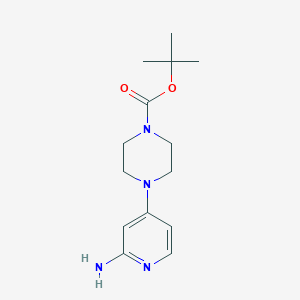

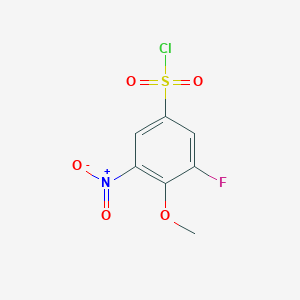

![molecular formula C8H9Cl2N3O2 B1450338 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride CAS No. 1803585-64-9](/img/structure/B1450338.png)

2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride

Overview

Description

“2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1803585-64-9 . It has a molecular weight of 250.08 . The IUPAC name for this compound is 2-(1H-pyrazolo[4,3-b]pyridin-1-yl)acetic acid dihydrochloride .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, which is a group of heterocyclic compounds that includes “2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride”, has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are three-membered azaheterocyclic systems that are composed of a pyrazole and a quinoline fragment . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .It is stored at room temperature . The InChI code for this compound is 1S/C8H7N3O2.2ClH/c12-8(13)5-11-7-2-1-3-9-6(7)4-10-11;;/h1-4H,5H2,(H,12,13);2*1H .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

The scientific research on "2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride" and related derivatives focuses on their synthesis and application in developing novel heterocyclic compounds. These efforts aim at creating molecules with enhanced chemical properties and potential utility in various fields, including pharmaceuticals and materials science.

Divergent Cyclizations for Heterocyclic Structures : Smyth et al. (2007) reported on the unexpected outcomes of cyclizations involving similar pyrazole-derived acetic acids, leading to the formation of alternative cyclic imide products. This research demonstrates the compound's utility in generating a variety of bicyclic heterocycles under controlled conditions, revealing its adaptability in synthesizing complex molecular structures (Smyth et al., 2007).

Formation of Metal Ion Binding Sites : Research by Boa et al. (2005) showed that derivatives of pyrazole- and pyridine-acetic acids could be condensed with peptides to create ATCUN-like metal ion binding sites, illustrating the compound's role in synthesizing molecules with specific biochemical functionalities (Boa et al., 2005).

Catalytic Applications in Organic Synthesis : Xie et al. (2014) explored the use of pyrazole-pyridine-acetic acid derivatives in catalysis, demonstrating their effectiveness in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. This highlights the compound's potential in green chemistry and sustainable synthesis processes (Xie et al., 2014).

Antimicrobial and Antimycobacterial Activities : Compounds derived from similar pyrazole-acetic acids have been investigated for their antimicrobial properties. Sidhaye et al. (2011) synthesized derivatives displaying antimycobacterial activity, indicating the compound's applicability in developing new antimicrobial agents (Sidhaye et al., 2011).

Synthesis of Pyrazolo[3,4-b]pyridines with Biomedical Applications : Donaire-Arias et al. (2022) provided a comprehensive review on the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines, a class of compounds closely related to the discussed compound. This body of work underscores the compound's significance in medicinal chemistry, showcasing its role in the development of molecules with therapeutic potential (Donaire-Arias et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that “2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride” and related compounds may have potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been extensively studied due to their close similarity with the purine bases adenine and guanine .

Mode of Action

It’s worth noting that similar compounds have shown significant inhibitory activity .

Result of Action

Similar compounds have shown to significantly reduce the migration and invasion abilities of certain cells .

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

2-pyrazolo[4,3-b]pyridin-1-ylacetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.2ClH/c12-8(13)5-11-7-2-1-3-9-6(7)4-10-11;;/h1-4H,5H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJXXJZYCPBPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2CC(=O)O)N=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride | |

CAS RN |

1803585-64-9 | |

| Record name | 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

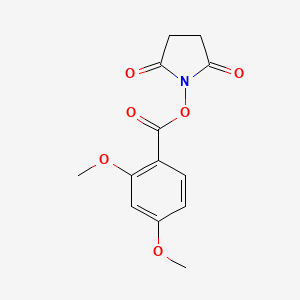

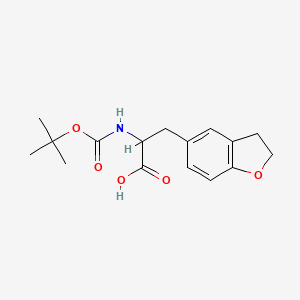

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)

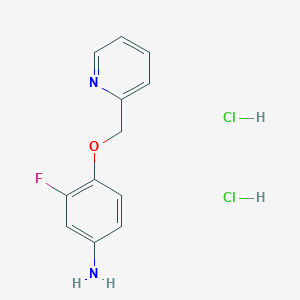

![8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1450262.png)

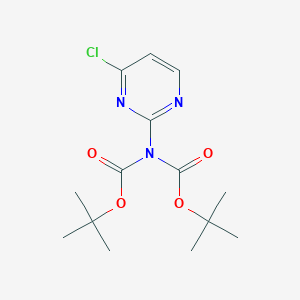

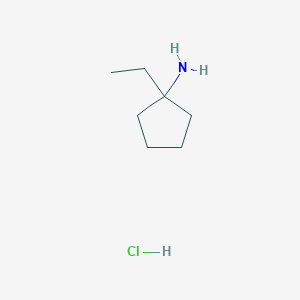

![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)

![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)

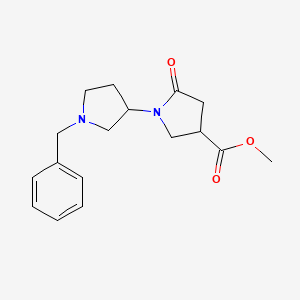

![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)